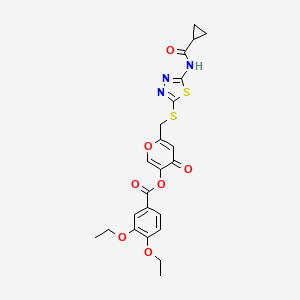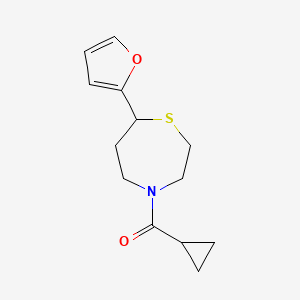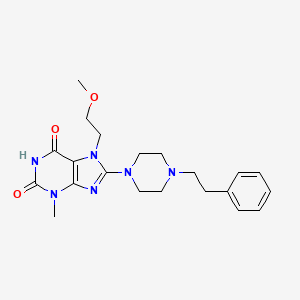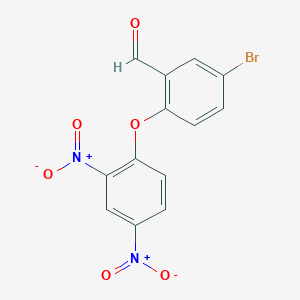![molecular formula C14H15FO5S B2888697 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] CAS No. 2411285-43-1](/img/structure/B2888697.png)
7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . Spectrochemical techniques have corroborated the formation of desired products .Molecular Structure Analysis
The molecular structure of “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” is unique and allows for diverse applications in scientific research.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” involve the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile and a series of aromatic aldehydes .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
- The compound 6:2 Fluorotelomer sulfonate (FTS), similar to 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane], was studied for its degradability under advanced oxidation processes like UV irradiation and peroxone. These processes showed potential in degrading FTS, indicating similar compounds' applicability in environmental remediation and wastewater treatment (Yang et al., 2014).
Structural Analysis and Molecular Interactions
- A study on a related compound, 9-Fluoro-2,4,4a,6-tetrahydrospiro[benzo[c]chromene-3,2′-[1,3]dioxolane], provides insights into the molecular structure and interactions of similar fluorosulfonyloxy compounds. This can be useful in the design and development of new materials or pharmaceuticals (Ayswariya et al., 2017).
Fuel Cell Applications
- Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using components similar to 7-Fluorosulfonyloxy-4-oxospiro compounds, show promise for fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).
Synthesis of Heterocyclic Compounds
- Research on 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound structurally similar to 7-Fluorosulfonyloxy-4-oxospiro, highlights its use in synthesizing various heterocyclic compounds, which could be relevant in medicinal chemistry and material science (Kayukova et al., 1998).
Catalysis and Chemical Synthesis
- The compound Silver Triflate, used in the synthesis of benzo[b]oxepines and 2H-chromenes, indicates the potential use of fluorosulfonyloxy spiro compounds in catalysis and organic synthesis, particularly in the formation of functionalized oxygen heterocycles (Chan et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” and similar compounds could have promising future applications in organic synthesis, chemical biology, drug discovery, and materials science .
Eigenschaften
IUPAC Name |
7-fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5S/c15-21(17,18)20-10-4-5-11-12(16)9-14(19-13(11)8-10)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSAJVKPKXVDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)


![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)

![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)


![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)
